molecular formula C11H11N3 B8008735 N-(3-pyridyl)-o-phenylenediamine

N-(3-pyridyl)-o-phenylenediamine

Cat. No. B8008735
M. Wt: 185.22 g/mol
InChI Key: VFEOWFKLGIXFND-UHFFFAOYSA-N
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Description

N-(3-pyridyl)-o-phenylenediamine is a useful research compound. Its molecular formula is C11H11N3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Photoluminescence in Coordination Polymers : N-(3-pyridyl)-o-phenylenediamine derivatives have been used in the synthesis of Zinc(II), Cadmium(II), and Mercury(II) coordination polymers, showing rich structural diversity and photoluminescent properties (Zeng et al., 2010).

  • Luminescence in Lanthanide Complexes : Similar compounds are used in synthesizing novel lanthanide complexes exhibiting bright photoluminescence. This application is significant for materials science and optoelectronics (Yang, Chen, & Wang, 2001).

  • Photophysical Applications in Dimeric ReI-Phenylenediimine Conjugates : These compounds are involved in forming dimeric ReI(CO)3 structures with potential photophysical applications, studied through UV/Vis spectroscopy and cyclic voltammetry (Hasheminasab et al., 2014).

  • Oxidation Products in Antioxidants : this compound derivatives are significant in the study of oxidation products of antioxidants, particularly in the rubber industry. Their electrochemical and spectroscopic properties are of interest (Rapta et al., 2009).

  • Catalytic Investigations in Metal Complexes : The reaction of this compound derivatives with metals has been explored, leading to the formation of various metal complexes with catalytic potential, especially in cross-coupling reactions (Ganesamoorthy et al., 2008).

  • Manufacture of Polyurethanes and Polyamides : These compounds are used in the manufacture of polyurethanes and polyamides with exceptional tensile strength, finding applications in various industries including the dye industry and as antioxidants for rubbers and plastics (Layer, 2000).

  • Antiozonant Activity in Rubber Protection : Studying the reaction between N-substituted p-phenylenediamines and ozone, these compounds have shown antiozonant properties, crucial in the protection of diene rubber from ozone degradation (Cataldo, 2002).

properties

IUPAC Name

2-N-pyridin-3-ylbenzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-10-5-1-2-6-11(10)14-9-4-3-7-13-8-9/h1-8,14H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEOWFKLGIXFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.